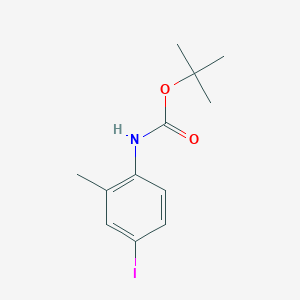

N-Boc-4-iodo-2-methylaniline

Descripción general

Descripción

N-Boc-4-iodo-2-methylaniline, also known as tert-butyl 4-iodo-2-methylphenylcarbamate, is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of an iodine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl group attached to an aniline ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and functional group compatibility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-iodo-2-methylaniline typically involves the protection of 4-iodo-2-methylaniline with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 4-iodo-2-methylaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-4-iodo-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Deprotection: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc group removal.

Major Products Formed

Substitution Reactions: Products include various substituted anilines depending on the boronic acid used.

Deprotection: The major product is 4-iodo-2-methylaniline.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Organic Synthesis

N-Boc-4-iodo-2-methylaniline is primarily utilized as a precursor in the synthesis of various biologically active compounds. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. For instance, it can be transformed into various derivatives through coupling reactions, such as the Sonogashira reaction, where it participates in the formation of carbon-carbon bonds with terminal alkynes under palladium catalysis .

1.2. Preparation of Complex Molecules

The compound has been used to prepare t-butyl 4-[3-(4-chlorophenyl)-1-hydroxy-1-trifluoromethyl-2-propenyl]-2-methylcarbanilate through a multi-step synthetic route involving organolithium reagents. The reaction conditions included maintaining an inert atmosphere and controlling the temperature to optimize yields .

Medicinal Chemistry

2.1. Drug Development

this compound has potential applications in drug discovery, particularly in developing opioid receptor modulators. Research indicates that derivatives of this compound can be synthesized to explore their efficacy as analgesics or treatments for gastrointestinal disorders . The structural modifications allow for the exploration of structure-activity relationships (SAR) that are crucial in optimizing therapeutic profiles.

2.2. Bioisosteric Replacements

The compound's structure allows for bioisosteric modifications, which can enhance the pharmacokinetic properties of lead compounds. For example, replacing certain functional groups while retaining the core structure can lead to improved binding affinities at target receptors .

Analytical Chemistry

3.1. Characterization Techniques

this compound is characterized using various analytical techniques such as NMR spectroscopy, HPLC, and LC-MS to confirm its structure and purity during synthesis processes . These methods are essential for ensuring that the synthesized compounds meet the required standards for further biological testing.

Data Summary

The following table summarizes key synthetic routes and yields associated with this compound:

| Synthesis Step | Product | Yield | Reaction Conditions |

|---|---|---|---|

| Step 1 | t-butyl 4-[3-(4-chlorophenyl)-1-hydroxy-1-trifluoromethyl-2-propenyl]-2-methylcarbanilate | 99% | Toluene, 80°C, 16h |

| Step 2 | t-butyl 4-[1-(4-bromodifluoromethoxyphenyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylcarbanilate | 90% | Toluene, -60°C to 0°C |

Case Studies

5.1. Synthesis of Opioid Analogs

A study highlighted the synthesis of mixed efficacy mu-opioid receptor agonists using this compound as a key intermediate . The resulting compounds were evaluated for their analgesic properties in mouse models, demonstrating significant activity and providing insights into their potential therapeutic applications.

5.2. Environmental Applications

Research into hypervalent iodine complexes has also shown that derivatives of this compound can be utilized in environmental chemistry for selective oxidation reactions . This expands its application beyond medicinal chemistry into areas such as environmental remediation.

Mecanismo De Acción

The mechanism of action of N-Boc-4-iodo-2-methylaniline in chemical reactions involves the activation of the iodine atom for substitution reactions and the cleavage of the Boc group under acidic conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

Similar Compounds

4-Iodo-2-methylaniline: Lacks the Boc protecting group, making it more reactive in certain conditions.

N-Boc-4-iodo-N-methylaniline: Similar structure but with an additional methyl group on the nitrogen atom.

Uniqueness

N-Boc-4-iodo-2-methylaniline is unique due to its combination of an iodine atom and a Boc protecting group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Actividad Biológica

N-Boc-4-iodo-2-methylaniline is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butoxycarbonyl (N-Boc) protecting group, an iodine atom, and a methyl group, contribute to its biological activities and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C12H14I N O2

- Molecular Weight : 333.17 g/mol

- Structure : The compound consists of an aniline backbone with an iodine substituent at the para position and a methyl group at the ortho position, enhancing its reactivity and solubility in organic solvents.

Biological Activities

This compound exhibits several notable biological activities:

Research Findings

Several studies have explored the biological activity and synthetic applications of this compound:

Case Study: Synthesis of Thiadiazole Derivatives

A study highlighted the use of this compound as a precursor for synthesizing novel thiadiazole derivatives. These derivatives were evaluated for their anti-inflammatory and analgesic properties, demonstrating the compound's utility in developing new therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cytochrome P450 Inhibition | Inhibits specific cytochrome P450 enzymes affecting drug metabolism | |

| Synthesis of Bioactive Compounds | Used as a building block for anti-inflammatory thiadiazole derivatives | |

| Antimicrobial Potential | Structural similarities suggest potential antimicrobial activity | |

| Organic Electronics Applications | Explored for use in OLEDs and other functional materials |

The biological activity of this compound can be attributed to its ability to form stable complexes with various biological macromolecules. The iodine atom enhances lipophilicity, facilitating cellular uptake and interaction with target proteins or enzymes. This property is crucial for its application in drug design, where effective cellular penetration is often necessary for therapeutic efficacy.

Propiedades

IUPAC Name |

tert-butyl N-(4-iodo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSFDHVVTSPHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630286 | |

| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666746-27-6 | |

| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.